(5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
(S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one is a complex organic compound that features a unique structure combining an imidazolidinone core with a naphthalene ring and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone core, followed by the introduction of the naphthalene ring and the thioxo group. Key steps may include:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Naphthalene Ring: This step often involves a Friedel-Crafts acylation reaction, where the imidazolidinone core is reacted with a naphthalene derivative in the presence of a Lewis acid catalyst.
Addition of the Thioxo Group:
Industrial Production Methods
Industrial production of (S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, yielding a corresponding imidazolidinone derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidinone derivatives.
Substitution: Functionalized naphthalene derivatives.
Scientific Research Applications
(S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industrial Catalysis: The compound may act as a catalyst or catalyst precursor in various industrial chemical reactions.
Mechanism of Action
The mechanism of action of (S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioxo group can participate in redox reactions, influencing the compound’s biological activity. Molecular pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl derivatives: Compounds like 1-(naphthalen-1-yl)ethanone and 1-(naphthalen-1-yl)methanamine share the naphthalene core but differ in functional groups.
Imidazolidinone derivatives: Compounds such as 1,3-dimethyl-2-thioxoimidazolidin-4-one have a similar imidazolidinone core but lack the naphthalene ring.
Uniqueness
(S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one is unique due to the combination of the naphthalene ring, imidazolidinone core, and thioxo group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
62289-51-4 |
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Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(5S)-5-(2-methylpropyl)-3-naphthalen-1-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H18N2OS/c1-11(2)10-14-16(20)19(17(21)18-14)15-9-5-7-12-6-3-4-8-13(12)15/h3-9,11,14H,10H2,1-2H3,(H,18,21)/t14-/m0/s1 |
InChI Key |
RRVNMCMXVJTJMZ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(C(=S)N1)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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